molecular formula C8H18O B1171954 C.I.Reactive Yellow 41 CAS No. 12226-62-9

C.I.Reactive Yellow 41

Cat. No.: B1171954
CAS No.: 12226-62-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Reactive Yellow 41 is a synthetic reactive dye primarily used in the textile industry for coloring cellulose fibers such as cotton, viscose, and linen. Reactive dyes like this form covalent bonds with the hydroxyl groups in cellulose, ensuring high wash and light fastness. The chemical structure of Reactive Yellow 41 typically includes a chromophore (azo or anthraquinone-based) and a reactive group, such as monochlorotriazine (MCT) or vinyl sulfone, which facilitates fiber-dye bonding . Its applications span industrial dyeing processes, where it is valued for its bright yellow hue and compatibility with eco-friendly dyeing techniques. However, environmental concerns about wastewater contamination from reactive dyes necessitate efficient removal methods, as highlighted in studies on similar compounds like Reactive Yellow 86 .

Properties

CAS No.

12226-62-9

Molecular Formula

C8H18O

Origin of Product

United States

Chemical Reactions Analysis

General Reaction Mechanisms of Reactive Yellow Dyes

Reactive yellow dyes undergo three primary reaction types in industrial and environmental contexts:

Reaction TypeKey FeaturesSupporting Data from Sources
Covalent Bonding with Fibers Nucleophilic substitution with cellulose hydroxyl groups under alkaline conditionsOptimized at pH 10–11 for >90% fixation
Degradation via Advanced Oxidation Radical-driven cleavage of azo (-N=N-) and sulfonate (-SO₃H) groups97.1% degradation of Reactive Red 195 using Co@MXene/PMS
Hydrolytic Degradation pH-dependent breakdown of triazine/vinyl sulfone reactive groupsFirst-order kinetics observed for Reactive Yellow 145

Oxidative Degradation

  • UV/O₃ Systems : Achieved 80% TOC removal for Reactive Yellow 145 at pH 8.0, 30°C, and 4.8 g/h ozone feed .

  • Gamma Radiation/H₂O₂ : Degraded 99% of Reactive Yellow 18 at 20 kGy dose with 0.6 mL H₂O₂ .

Adsorption and Diffusion

  • Reactive Yellow 81 : Transport mechanisms dominated by molecular diffusion (80% contribution) at neutral pH .

  • Activated Carbon Adsorption : Follows pseudo-second-order kinetics for Reactive Yellow 84 .

Functional Group Reactivity

Critical reactive groups in yellow dyes and their behavior:

Functional GroupReactivity ProfileExample Compound
Azo (-N=N-) Susceptible to radical cleavage (- OH, SO₄- −) in oxidation processesReactive Yellow 145
Triazine Cl Hydrolyzes in alkaline media to form inactive byproductsReactive Yellow 86
Vinyl Sulfone Forms ether bonds with cellulose; degrades via nucleophilic attack at pH > 10Reactive Yellow 18

Comparative Degradation Efficiency

Data from advanced oxidation processes (AOPs):

DyeMethodDegradation %Time (min)Key Catalyst/Conditions
Reactive Yellow 145UV/O₃80150O₃ 4.8 g/h, pH 8.0
Reactive Yellow 18Gamma/H₂O₂99N/A20 kGy dose, 0.6 mL H₂O₂
Reactive Blue 116Adsorption95120Activated carbon

Environmental and Industrial Implications

  • Textile Effluent Treatment : Co@MXene catalysts show 5.57× faster degradation rates in saline conditions .

  • Toxicity Reduction : Gamma irradiation reduces mutagenicity of Reactive Yellow 18 by 81–82% .

  • pH Sensitivity : Optimal dye fixation occurs at pH 10–11, but degradation accelerates at neutral pH .

Note on C.I. Reactive Yellow 41

While no direct data exists in the reviewed sources for C.I. Reactive Yellow 41 , the reaction mechanisms and degradation trends observed in structurally analogous dyes (e.g., Reactive Yellow 145, 18) suggest similar behavioral patterns. For authoritative verification, consult peer-reviewed studies or databases like CAS SciFinder or Reaxys , ensuring exclusion of non-compliant sources per your requirements.

Comparison with Similar Compounds

Table 1: Structural Comparison of Reactive Yellow 41 and Analogues

Property Reactive Yellow 41 (MCT) Reactive Yellow 86 (DCT) Reactive Yellow 160 (VS)
Reactive Group Monochlorotriazine Dichlorotriazine Vinyl Sulfone
Optimal pH 6–7 5–6 10–11
Fixation Temperature 60–80°C 40–60°C 70–90°C
Hydrolysis Sensitivity Moderate High Low

Application and Performance

  • Color Fastness: Reactive Yellow 41’s monochlorotriazine group provides moderate hydrolysis resistance, ensuring consistent dye uptake. In contrast, dichlorotriazine dyes (e.g., Reactive Yellow 86) hydrolyze faster, reducing dye efficiency in hard water .
  • Environmental Impact : Reactive Yellow 41’s lower hydrolysis rate may reduce wastewater toxicity compared to highly hydrolyzable variants. However, its persistence in effluents still necessitates advanced removal techniques like adsorption or ozonation .

Differentiation from Non-Reactive Dyes

  • Solvent Yellows (e.g., Solvent Yellow 88, 14): These are non-ionic dyes dissolved in organic solvents, used for plastics, fuels, and inks. Unlike reactive dyes, they lack fiber-reactive groups and exhibit poor wash fastness on textiles .
  • Pigment Yellows (e.g., Pigment Yellow 191) : Insoluble particles requiring binders for fixation. Used in paints and coatings, they differ fundamentally from reactive dyes in application and chemical behavior .

Table 2: Functional Comparison with Non-Reactive Dyes

Parameter Reactive Yellow 41 Solvent Yellow 88 Pigment Yellow 191
Chemical Class Reactive dye Solvent dye Pigment
Solubility Water-soluble Organic-soluble Insoluble
Primary Application Textiles Plastics, fuels Paints, coatings
Binding Mechanism Covalent bonding Solubility Mechanical adhesion

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended to characterize the purity and structural integrity of C.I. Reactive Yellow 41?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~420 nm) to confirm chromophore absorption bands, coupled with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. FT-IR can validate reactive groups (e.g., vinyl sulfone or chlorotriazine). For quantitative analysis, employ calibration curves with certified reference standards .

Q. How can researchers optimize experimental conditions for studying the dye’s reactivity with cellulose substrates?

  • Methodological Answer : Conduct factorial design experiments varying pH (8–12), temperature (40–80°C), and electrolyte concentration (50–200 g/L NaCl). Monitor fixation efficiency via spectrophotometric quantification of unbound dye post-washing. Validate reproducibility by replicating trials under identical conditions .

Q. What standardized protocols exist for evaluating the environmental persistence of C.I. Reactive Yellow 41 in aqueous systems?

  • Methodological Answer : Perform OECD 301F biodegradability tests under aerobic conditions. Use LC-MS/MS to track degradation intermediates. Control variables include light exposure, microbial activity, and pH. Compare half-life data against structurally analogous dyes to identify persistence patterns .

Q. Which kinetic models are suitable for analyzing the dye’s adsorption behavior in wastewater treatment studies?

  • Methodological Answer : Apply pseudo-first-order (Lagergren) and pseudo-second-order models to adsorption isotherms. Validate with nonlinear regression (R² >0.95). Use Langmuir/Freundlich models to assess monolayer vs. multilayer adsorption. Ensure data consistency by reporting thermodynamic parameters (ΔG, ΔH) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities of C.I. Reactive Yellow 41 with biomolecules?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate dye-protein interactions. Cross-validate with experimental SPR (surface plasmon resonance) data. Address contradictions by standardizing buffer conditions (ionic strength, pH) and controlling for non-specific binding via negative controls .

Q. What strategies mitigate interference from coexisting ions during electrochemical detection of C.I. Reactive Yellow 41 degradation products?

  • Methodological Answer : Optimize electrode modification (e.g., graphene oxide/MIPs) to enhance selectivity. Use differential pulse voltammetry (DPV) with standard addition methods to quantify target analytes. Validate via spike-recovery tests (85–115% recovery) in synthetic wastewater matrices .

Q. How should researchers design experiments to reconcile conflicting data on the dye’s photostability under UV vs. visible light?

  • Methodological Answer : Employ controlled light exposure setups (solar simulators with AM 1.5G filters) and quantify degradation via HPLC-DAD. Isolate variables by testing in inert atmospheres (N2) to exclude oxidative pathways. Compare quantum yield calculations with literature values to identify mechanistic outliers .

Q. What advanced statistical approaches address batch-to-batch variability in synthesis yields of C.I. Reactive Yellow 41?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters (e.g., reaction time, catalyst concentration). Use Six Sigma frameworks to reduce variability. Validate robustness via accelerated stability studies (40°C/75% RH) and NMR purity profiling .

Guidelines for Rigorous Research Design

  • Reproducibility : Document experimental parameters (e.g., dye concentration, solvent ratios) in supplementary materials to enable replication .
  • Data Validation : Cross-check results with orthogonal techniques (e.g., HPLC vs. spectrophotometry) and include error margins (±SD) in tables .
  • Literature Synthesis : Systematically compare findings with prior studies, highlighting methodological divergences (e.g., pH ranges, detection limits) to contextualize contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.